Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate
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Overview
Description
Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate is a complex organic compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, a piperazine ring, and a methoxybenzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the benzoate ester: This can be achieved by esterification of 3-aminobenzoic acid with methanol in the presence of a strong acid catalyst.
Introduction of the piperazine ring: The ester is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine derivative.
Attachment of the methoxybenzenesulfonyl group: Finally, the piperazine derivative is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol derivative.
Scientific Research Applications
Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate involves its interaction with β-catenin. The compound binds to the C-terminal region of β-catenin, leading to its ubiquitination and subsequent proteasomal degradation . This results in the inhibition of Wnt signaling-dependent proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[4-(4-methylphenyl)sulfonyl]amino}benzoate: Similar structure but with a methyl group instead of a methoxy group.
Methyl 3-{[4-(4-chlorophenyl)sulfonyl]amino}benzoate: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to selectively inhibit β-catenin makes it particularly valuable in cancer research .
Properties
Molecular Formula |
C20H23N3O6S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 3-[[4-(4-methoxyphenyl)sulfonylpiperazine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H23N3O6S/c1-28-17-6-8-18(9-7-17)30(26,27)23-12-10-22(11-13-23)20(25)21-16-5-3-4-15(14-16)19(24)29-2/h3-9,14H,10-13H2,1-2H3,(H,21,25) |
InChI Key |
YDKFDUCNMVWYCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(=O)OC |
Origin of Product |
United States |
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